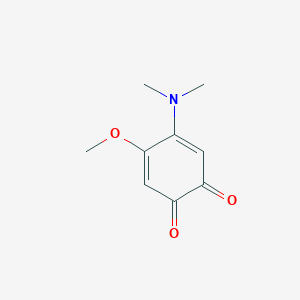
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of a 3-methylbuta-1,2-diene backbone with two trimethylgermane groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) typically involves the reaction of 3-methylbuta-1,2-diene with trimethylgermane under specific conditions. One common method includes the use of a catalyst to facilitate the addition of trimethylgermane groups to the diene backbone. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trimethylgermane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) is used as a precursor for the synthesis of more complex organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
Industry
In the industrial sector, (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) can be used in the production of advanced materials, such as semiconductors and polymers, due to its ability to introduce germanium into various matrices.
Wirkmechanismus
The mechanism of action of (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) involves the interaction of its germanium centers with other molecules. The trimethylgermane groups can participate in coordination chemistry, forming complexes with transition metals and other elements. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylallene: Similar in structure but lacks the germanium centers.
3-Methyl-1,2-butadiene: Shares the diene backbone but does not have the trimethylgermane groups.
3,3-Dimethylallene: Another related compound with a similar backbone but different substituents.
Uniqueness
The presence of trimethylgermane groups in (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) distinguishes it from other similar compounds. These germanium-containing groups impart unique chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals, making it valuable for specific applications in materials science and catalysis.
Eigenschaften
CAS-Nummer |
61228-13-5 |
|---|---|
Molekularformel |
C11H24Ge2 |
Molekulargewicht |
301.6 g/mol |
InChI |
InChI=1S/C11H24Ge2/c1-10(2)9-11(12(3,4)5)13(6,7)8/h1-8H3 |
InChI-Schlüssel |
XSWHIVBKBJQLAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C([Ge](C)(C)C)[Ge](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)

![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)





![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)
![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

